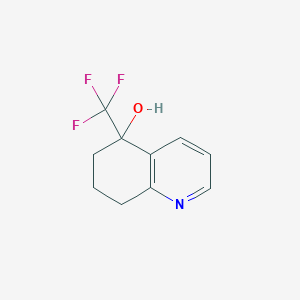

5-Hydroxy-5-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Hydroxy-5-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is a heterocyclic compound that features a quinoline core with a hydroxyl group and a trifluoromethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-5-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline typically involves the reaction of quinoline derivatives with trifluoromethylating agents. One common method is the reaction of 5,6,7,8-tetrahydroquinoline with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-5-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 5-oxo-5-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline.

Reduction: Formation of 5-hydroxy-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-5-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-5-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific proteins, altering their function and leading to various biological effects. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

- 5-Hydroxy-5-(trifluoromethyl)-4,5-dihydropyrazole

- 5-Hydroxy-5-(trifluoromethyl)dihydrofuran-2,3-dione

- 5-Hydroxy-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Uniqueness

5-Hydroxy-5-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Biological Activity

5-Hydroxy-5-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline (CAS No. 194151-99-0) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C9H11F3N2O

- Molecular Weight : 149.19 g/mol

- Melting Point : 70.5-71.5 °C

- Boiling Point : 289.2 °C (predicted)

- Density : 1.179 g/cm³ (predicted)

- pKa : 13.63 (predicted)

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential in several therapeutic areas:

Antitumor Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antitumor effects. A study demonstrated that certain analogs of tetrahydroquinoline possess cytotoxic properties against various cancer cell lines, suggesting a potential role in cancer therapy .

Antiviral Properties

The compound has shown promise as an antiviral agent, particularly against HIV. Its structural analogs have been reported to inhibit viral replication effectively, making it a candidate for further development in antiviral drug design .

Antibacterial Effects

In vitro studies have revealed that derivatives of tetrahydroquinoline exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that compounds like this compound could be explored for their potential as new antibiotics .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and viral replication.

- Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : The compound may interact with key signaling pathways that regulate cell survival and apoptosis.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- A study published in MDPI highlights the synthesis of various tetrahydroquinoline derivatives and their biological evaluations, noting promising results in antitumor and antibacterial activities .

- Another investigation into the pharmacological profiles of tetrahydroquinolines reported their efficacy against HIV and other viral pathogens, emphasizing the need for further exploration in medicinal chemistry .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Antitumor | Inhibits proliferation of cancer cells; induces apoptosis |

| Antiviral | Effective against HIV; inhibits viral replication |

| Antibacterial | Active against Gram-positive and Gram-negative bacteria |

Properties

Molecular Formula |

C10H10F3NO |

|---|---|

Molecular Weight |

217.19 g/mol |

IUPAC Name |

5-(trifluoromethyl)-7,8-dihydro-6H-quinolin-5-ol |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)9(15)5-1-4-8-7(9)3-2-6-14-8/h2-3,6,15H,1,4-5H2 |

InChI Key |

SXVFVSWRZWJESD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC=N2)C(C1)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.